molecular formula C7H5N3OS B13683553 2-(4-Thiazolyl)imidazole-5-carbaldehyde

2-(4-Thiazolyl)imidazole-5-carbaldehyde

Cat. No.: B13683553
M. Wt: 179.20 g/mol
InChI Key: QWPCNGCRUVJUEV-UHFFFAOYSA-N
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Description

2-(4-Thiazolyl)imidazole-5-carbaldehyde is a heterocyclic compound that features both thiazole and imidazole rings. These rings are known for their aromatic properties and reactivity, making the compound significant in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Thiazolyl)imidazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiazole derivatives with imidazole carboxaldehydes under controlled conditions. The reaction often requires catalysts and specific solvents to achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure purity and scalability. Techniques such as continuous flow synthesis and the use of automated reactors are employed to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Thiazolyl)imidazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

2-(4-Thiazolyl)imidazole-5-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Thiazolyl)imidazole-5-carbaldehyde involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. This interaction can lead to the activation or inhibition of specific biochemical pathways, ultimately affecting cellular functions .

Comparison with Similar Compounds

  • 2-Imidazolecarboxaldehyde
  • 4-Methyl-5-imidazolecarboxaldehyde
  • 2-(2-Carboxyphenyl)-4,5-imidazole dicarboxylic acid

Comparison: Compared to these similar compounds, 2-(4-Thiazolyl)imidazole-5-carbaldehyde is unique due to the presence of both thiazole and imidazole rings. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H5N3OS

Molecular Weight

179.20 g/mol

IUPAC Name

2-(1,3-thiazol-4-yl)-1H-imidazole-5-carbaldehyde

InChI

InChI=1S/C7H5N3OS/c11-2-5-1-8-7(10-5)6-3-12-4-9-6/h1-4H,(H,8,10)

InChI Key

QWPCNGCRUVJUEV-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=N1)C2=CSC=N2)C=O

Origin of Product

United States

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